There is currently limited information publicly available on the specific scientific research applications of 2-Chlorobenzylzinc chloride. Scientific databases like PubChem [] do not show any published research directly referencing this compound.
This doesn't necessarily mean there is no research, but it may be unpublished or focused on internal industrial applications.
-Chlorobenzylzinc chloride combines a zinc atom with a chlorinated benzyl group and a chloride ion. Here are some properties that might be relevant for scientific research:
2-Chlorobenzylzinc chloride is an organometallic compound with the molecular formula CHClZn. It appears as a yellow to brown liquid and is known for its reactivity, particularly with moisture and air, making it air-sensitive and flammable. This compound is primarily used in organic synthesis as a reagent for introducing chlorobenzyl groups into various substrates. Its structure consists of a zinc atom coordinated to a chlorobenzyl group, which enhances its utility in nucleophilic reactions .
The synthesis of 2-chlorobenzylzinc chloride typically involves the reaction of 2-chlorobenzyl chloride with zinc metal in an appropriate solvent, such as tetrahydrofuran. The general reaction can be summarized as follows:
The reaction proceeds through the formation of an organozinc intermediate, which can then be used for further synthetic transformations .
2-Chlorobenzylzinc chloride has several applications in organic synthesis, including:
Interaction studies involving 2-chlorobenzylzinc chloride focus primarily on its reactivity with electrophiles. While specific studies on biological interactions are sparse, its behavior in synthetic contexts indicates that it can effectively react with a variety of substrates, forming new carbon-carbon bonds and facilitating complex organic transformations.
Several compounds share structural similarities or functional characteristics with 2-chlorobenzylzinc chloride. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Chlorobenzylzinc chloride | CHClZn | Reacts similarly but differs by the position of chlorine |
4-Chlorobenzylzinc chloride | CHClZn | Similar reactivity; used for different coupling reactions |
2-Chlorobenzyl chloride | CHCl | Precursor for synthesizing organozinc reagents |
3-Fluorobenzylzinc chloride | CHFZn | Contains fluorine instead of chlorine; alters reactivity |
Each of these compounds exhibits unique reactivity patterns and applications based on their specific substituents and structures. The position of the halogen atom significantly influences the electronic properties and steric hindrance associated with each compound, thus affecting their utility in synthetic chemistry .
The nuclear magnetic resonance characterization of 2-chlorobenzylzinc chloride provides crucial structural information about the organometallic framework and bonding environment. Proton nuclear magnetic resonance spectroscopy of related benzylzinc compounds reveals characteristic signals that can be extrapolated to understand the spectroscopic behavior of 2-chlorobenzylzinc chloride [4] [5].
The ¹H nuclear magnetic resonance spectrum of 2-chlorobenzylzinc chloride is expected to display two distinct regions corresponding to the aromatic protons and the benzylic methylene group. The aromatic protons of the 2-chlorobenzyl moiety typically appear in the range of δ 7.0-7.5 ppm, with the ortho-chlorine substitution influencing the chemical shift through both inductive and mesomeric effects [4] [5]. The benzylic CH₂ protons, directly bonded to the zinc center, are anticipated to resonate at δ 4.0-4.5 ppm, reflecting the deshielding effect of the zinc-carbon bond [4] [5].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework. The aromatic carbons are expected to appear in the δ 120-140 ppm region, with the chlorine-bearing carbon showing characteristic downfield shifts due to the electronegativity of the halogen substituent [4] [5]. The benzylic carbon directly attached to zinc typically resonates in the δ 30-50 ppm range, with the exact chemical shift dependent on the electronic environment and coordination state of the zinc center [4] [5].
Infrared spectroscopy serves as a powerful tool for characterizing the vibrational modes and bonding characteristics of 2-chlorobenzylzinc chloride. The infrared spectrum reveals several key absorption bands that provide insight into the molecular structure and coordination environment [6] [7].
The Zn-C stretching vibration, though typically weak in infrared spectroscopy, provides additional structural information about the organometallic bond. The frequency and intensity of this vibration can offer insights into the strength and nature of the zinc-carbon interaction [6] [7].
Mass spectrometric analysis of 2-chlorobenzylzinc chloride yields characteristic fragmentation patterns that provide valuable structural information. The molecular ion peak is expected at m/z 226, corresponding to the intact molecular structure [9] [10]. The isotope pattern will reflect the presence of chlorine atoms, with characteristic peaks separated by 2 mass units due to the ³⁵Cl/³⁷Cl isotope distribution [9] [10].
Fragmentation typically occurs through loss of chlorine atoms or through cleavage of the zinc-carbon bond, leading to formation of chlorobenzyl cations and zinc-containing fragments [9] [10]. The fragmentation pattern provides insights into the relative stability of different parts of the molecule and the preferred dissociation pathways under mass spectrometric conditions [9] [10].
The crystallographic analysis of organozinc compounds, including benzylzinc halides, reveals important structural features that govern their reactivity and stability. Zinc(II) complexes typically adopt tetrahedral coordination geometry when the coordination number is four, as is commonly observed in organozinc halides [11] [12] [13].
In the solid state, 2-chlorobenzylzinc chloride is expected to exhibit a distorted tetrahedral geometry around the zinc center, with the metal coordinated to one carbon atom from the benzyl group and one chlorine atom, along with additional coordinating atoms that complete the coordination sphere [11] [12] [13]. The coordination environment may involve bridging chlorine atoms or solvent molecules, depending on the crystallization conditions and the presence of coordinating solvents such as tetrahydrofuran [11] [12] [13].
Computational modeling provides valuable insights into the electronic structure and bonding characteristics of 2-chlorobenzylzinc chloride that complement experimental observations. Density functional theory calculations using functionals such as B3LYP have been successfully applied to organozinc compounds to understand their geometric preferences, electronic properties, and reactivity patterns [21] [22] [23].
The electronic configuration of zinc(II) as [Ar]3d¹⁰ results in a closed-shell system that simplifies the computational treatment while maintaining the essential features of the organometallic bonding [12] [17]. The tetrahedral coordination geometry is consistently predicted to be the most stable arrangement for organozinc compounds with coordination number four, in agreement with experimental observations [12] [17] [24].
Computational studies have revealed that the highest occupied molecular orbitals in organozinc compounds typically have significant Zn-C σ-bonding character, while the lowest unoccupied molecular orbitals often correspond to Zn-Cl σ*-antibonding interactions [21] [22]. These orbital characteristics provide insights into the reactivity patterns and electronic transitions that can be observed experimentally [21] [22].
Advanced computational methods, including ab initio molecular dynamics simulations, have been employed to study the solvation behavior and dynamic properties of organozinc compounds in solution. These studies have revealed the existence of multiple solvation states for organozinc reagents in tetrahydrofuran, providing important insights into the solution-phase behavior that is relevant for synthetic applications [25] [26].
The computational workflow for studying organozinc compounds typically involves geometry optimization at the density functional theory level, followed by single-point calculations using more sophisticated methods such as outer-valence Green's function calculations for accurate prediction of ionization energies [21]. Time-dependent density functional theory calculations can provide insights into electronic transitions and can be used to interpret X-ray absorption near-edge structure spectroscopy data [25].
Natural bond orbital analysis and related computational techniques provide detailed information about charge distribution, hybridization, and orbital mixing in organozinc compounds [21] [27]. These analyses reveal that the Zn-C bonds in organozinc compounds have significant covalent character, while maintaining some ionic contribution due to the electronegativity difference between zinc and carbon [21] [28].
The electronic structure calculations consistently predict that zinc prefers tetrahedral coordination over linear or octahedral arrangements when four ligands are present, reflecting the optimal balance between electronic and steric factors [12] [17] [24]. This preference for tetrahedral geometry has important implications for the reactivity and selectivity observed in organozinc-mediated reactions [12] [17] [24].